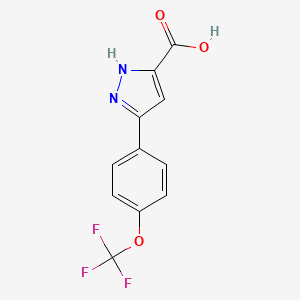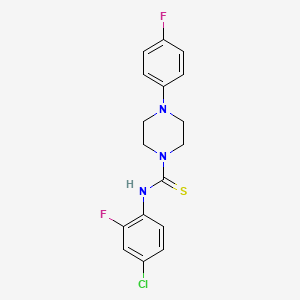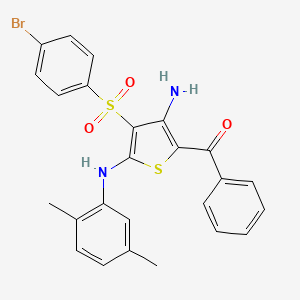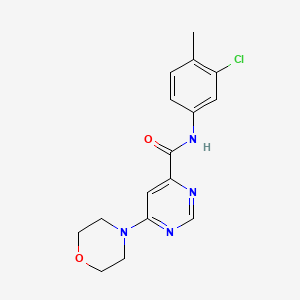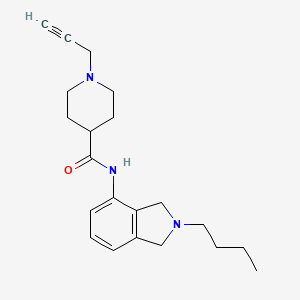
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an isoindoline moiety, a piperidine ring, and a propynyl group, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-butyl-1H-isoindoline and 4-piperidone.
Formation of Isoindoline Derivative: The 2-butyl-1H-isoindoline is first subjected to a series of reactions to introduce the necessary functional groups. This may involve alkylation, reduction, and protection-deprotection steps.
Piperidine Ring Formation: The 4-piperidone is then reacted with the isoindoline derivative under conditions that promote the formation of the piperidine ring. This step often involves the use of strong bases and high temperatures.
Introduction of Propynyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and the use of catalysts to improve reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the functional groups, using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the propynyl group and the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Propargyl bromide in the presence of potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoindoline and piperidine derivatives.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as its ability to modulate specific receptors or enzymes. Studies may explore its efficacy in treating conditions like neurological disorders or cancer.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The isoindoline and piperidine rings are likely to play a crucial role in binding to these targets, while the propynyl group may influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Unique due to its specific functional groups and structural arrangement.
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxylate: Similar but with a carboxylate group instead of a carboxamide.
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxylate methyl ester: Contains a methyl ester group, affecting its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
N-(2-butyl-1,3-dihydroisoindol-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-3-5-12-24-15-18-7-6-8-20(19(18)16-24)22-21(25)17-9-13-23(11-4-2)14-10-17/h2,6-8,17H,3,5,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBGAUHKWJOXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1)C(=CC=C2)NC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline](/img/structure/B2605677.png)
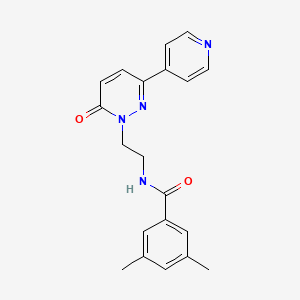

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2605685.png)
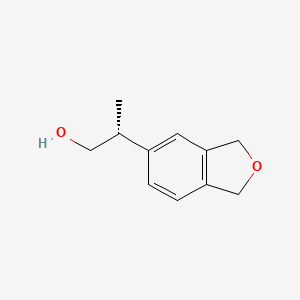
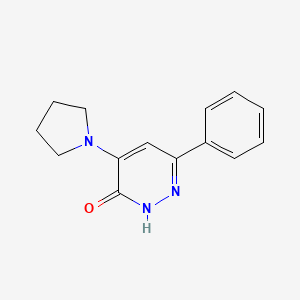
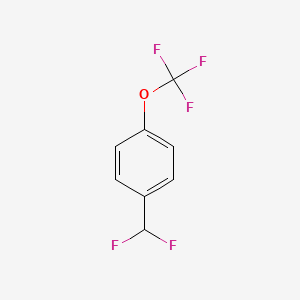
![N-(4-acetylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2605690.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605693.png)
